2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl morpholine-4-carbodithioate
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Overview
Description
2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE is a synthetic compound that has gained attention in various scientific fields due to its unique chemical structure and versatile applications. This compound is characterized by a quinoline core, a morpholine carbodithioate group, and a variety of functional groups that contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE typically involves multiple steps, including the formation of the quinoline core, introduction of the morpholine carbodithioate moiety, and the trityl protection of the quinoline nitrogen. Specific conditions such as temperature, solvents, and catalysts play critical roles in these reactions. For instance, one common synthetic route involves the use of Friedlander synthesis for the quinoline formation, followed by nucleophilic substitution and protection steps.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions for yield and purity is paramount. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Use of reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Typical nucleophilic or electrophilic substitution reactions using halides or other leaving groups.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives that retain the core structure while introducing new functional groups.
Scientific Research Applications
In Chemistry: The compound is utilized as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure aids in the study of reaction mechanisms and the development of new synthetic methodologies.
In Biology and Medicine: 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
In Industry: The compound finds applications in material science and as a catalyst in various industrial processes. Its stability and reactivity profile make it suitable for use in coatings, polymers, and as an additive in lubricants.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the morpholine carbodithioate group may inhibit specific enzymes by forming covalent bonds with active site residues. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other quinoline-based compounds, 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE stands out due to its trityl-protected nitrogen and the presence of the morpholine carbodithioate group. This makes it more stable and potentially more selective in its biological activities.
Similar Compounds
2-QUINOLYL ETHANETHIOATE
4-MORPHOLINOCARBONYL-QUINOLINE
6-TRITYL-QUINOLINE DERIVATIVES
Each of these compounds shares some structural similarities but differs in specific functional groups and overall reactivity, highlighting the unique properties of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE.
Properties
Molecular Formula |
C38H38N2O2S2 |
---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C38H38N2O2S2/c1-28-26-37(2,3)40(35(41)27-44-36(43)39-21-23-42-24-22-39)34-20-19-32(25-33(28)34)38(29-13-7-4-8-14-29,30-15-9-5-10-16-30)31-17-11-6-12-18-31/h4-20,25-26H,21-24,27H2,1-3H3 |
InChI Key |
OHUDAEVXCUQKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCOCC6)(C)C |
Origin of Product |
United States |
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